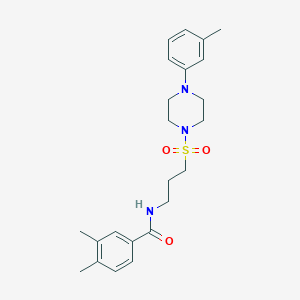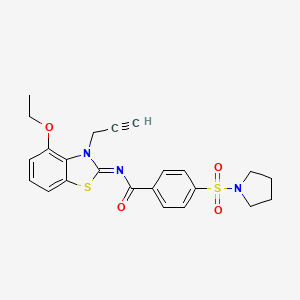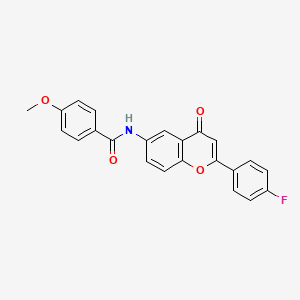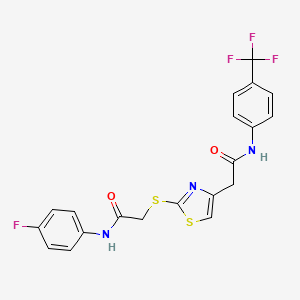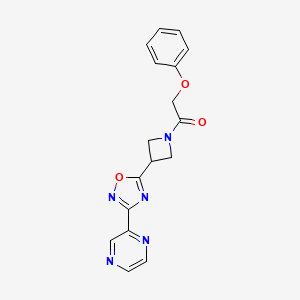
2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PZAET and is known for its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Biological Activity
2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a compound involved in the synthesis of various biologically significant derivatives. Research has shown the synthesis of biologically important pyrazoles and pyrazoline derivatives from related compounds, highlighting their potential antibacterial activities against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). Similarly, novel pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties exhibited moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
Antimicrobial Properties
Compounds synthesized from 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have shown promising antimicrobial properties. For instance, some novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans demonstrated antimicrobial activity (Kumar et al., 2007). Additionally, new thiazolyl pyrazole and benzoxazole derivatives were synthesized and showed antibacterial screening results (Landage et al., 2019).
Novel Drug Synthesis
The potential of 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone in novel drug synthesis is noteworthy. For instance, the design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents were explored, with some compounds showing significant antifungal activity (Pervaram et al., 2017).
Antifungal and Antibacterial Applications
The antifungal and antibacterial applications of compounds derived from this chemical have been a focus of several studies. For example, azetidin-2-one containing pyrazoline derivatives were synthesized and evaluated for their antimicrobial activity (Shailesh et al., 2012). Furthermore, some new oxadiazoles derived from phenylpropionohydrazides showed antimicrobial evaluation, with specific compounds exhibiting activity against S. aureus and P. aeruginosa (Fuloria et al., 2009).
properties
IUPAC Name |
2-phenoxy-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15(11-24-13-4-2-1-3-5-13)22-9-12(10-22)17-20-16(21-25-17)14-8-18-6-7-19-14/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVXRLFGZGETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)
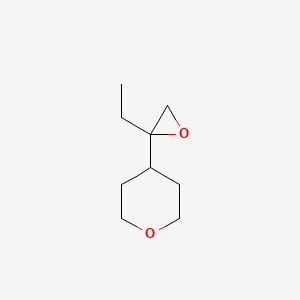
![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)
![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)
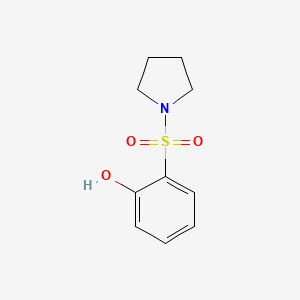
![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)
